molecular formula C8H8N2O B13665057 2-(3-Furyl)-5-methylimidazole

2-(3-Furyl)-5-methylimidazole

Cat. No.: B13665057
M. Wt: 148.16 g/mol
InChI Key: NDEYGYWWVCRWET-UHFFFAOYSA-N
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Description

2-(3-Furyl)-5-methylimidazole is a heterocyclic organic compound that features both a furan ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Furyl)-5-methylimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-furylmethylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Furyl)-5-methylimidazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: Electrophilic substitution reactions can occur on both the furan and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Imidazolines and other reduced forms.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

2-(3-Furyl)-5-methylimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Furyl)-5-methylimidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial metabolism. In medicinal applications, it may interact with cellular receptors or enzymes to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-furanthiol acetate
  • 2-Methyl-3-furyl disulfide
  • 3-(2-Furyl)acrylic acid

Uniqueness

2-(3-Furyl)-5-methylimidazole is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, and potential for diverse applications.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-(furan-3-yl)-5-methyl-1H-imidazole

InChI

InChI=1S/C8H8N2O/c1-6-4-9-8(10-6)7-2-3-11-5-7/h2-5H,1H3,(H,9,10)

InChI Key

NDEYGYWWVCRWET-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=COC=C2

Origin of Product

United States

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